(Pt(DACH)(MePhSO)Cl)
Overview
Description
(Pt(DACH)(MePhSO)Cl)
is a platinum complex that has been studied intensively due to its potential efficacy against cisplatin-resistant tumors and its reduced nephrotoxicity and myelotoxicity compared to cisplatin and carboplatin . The DACH carrier ligand can be H-3-labeled, allowing for detailed studies of the biotransformations of DACH-Pt compounds .
Synthesis Analysis
Two platinum analogs with suitable physical properties and antineoplastic activities comparable or greater than cis-DDP were synthesized: [cis-Pt A2 (Am) Cl] NO3
and [Pt (dach) (RR'SO) Cl] NO3
(A: ammonia, Am: pyridine, dach: transdiaminocyclohexane, RR’SO: methylphenylsulphoxide) .
Molecular Structure Analysis
The electronic structures and multiple drug properties of these three complexes were studied at the LSDA/SDD level using the density functional theory (DFT) method . By comparing the gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), electron affinity, atomic charge population, and natural bond orbital (NBO), it was found that the order of reducibility is Pt(bipy)Cl4 > Pt(en)Cl4 > Pt(dach)Cl4
.
Chemical Reactions Analysis
The interactions of these platinum compounds with fumarase were studied. The inhibition of fumarase activity by the platinum compounds was followed kinetically by a spectrophotometric method .
Physical and Chemical Properties Analysis
The physical and chemical properties of Pt(IV) complexes are significantly different from those of Pt(II) complexes . Compared with the planar Pt(II) complex, the central Pt ion of the Pt(IV) complex has hexacoordinate structures with two axial orbits, which can form a stable octahedral coordination configuration .
Scientific Research Applications
Antitumor Activity : Studies have demonstrated the antitumor efficacy of platinum complexes with substituted sulfoxides, including Pt(DACH)(MePhSO)Cl, particularly against leukemia (Farrell, Kiley, Schmidt, & Hacker, 1990)(Farrell et al., 1990).
Biological and Chemical Properties : Research on the chemistry and biology of platinum complexes with the DACH ligand has provided insights into their potential efficacy against cisplatin-resistant tumors and their reduced nephrotoxicity and myelotoxicity (Chaney, 1995)(Chaney, 1995).
DNA Interaction Studies : Investigations have focused on how these compounds interact with DNA. For example, Pt(DACH)Cl4 showed an unanticipated reduction to a square planar Pt(II) species when reacted with guanosine, revealing important aspects of its reactivity (Choi, Terzis, Stevens, Bau, Haugwitz, Narayanan, & Wolpert-DeFilippes, 1988)(Choi et al., 1988).
Synthesis and Structural Analysis : Synthesis and structural analysis of such complexes have been vital in understanding their potential as antitumor agents. Research has explored various aspects of synthesis, reactivity, and binding properties, contributing to the development of novel cancer treatments (Bierbach, Roberts, & Farrell, 1998)(Bierbach et al., 1998).
Nucleotide Binding and Reactivity : Studies have shown that Pt(IV) complexes exhibit reactivity towards nucleotides like 5'-guanosine monophosphate (5'-GMP), which is critical for understanding their anticancer activity (Choi, Mahalingaiah, Delaney, Neale, & Masood, 1999)(Choi et al., 1999).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
cyclohexane-1,2-diamine;methylsulfinylbenzene;platinum(2+);chloride;nitrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS.C6H14N2.ClH.NO3.Pt/c1-9(8)7-5-3-2-4-6-7;7-5-3-1-2-4-6(5)8;;2-1(3)4;/h2-6H,1H3;5-6H,1-4,7-8H2;1H;;/q;;;-1;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCNSEPDKABHNP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=CC=C1.C1CCC(C(C1)N)N.[N+](=O)([O-])[O-].[Cl-].[Pt+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3O4PtS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124578-26-3 | |
Record name | Chloro(1,2-cyclohexanediamine-N,N')((methylsulfinyl)benzene-S)platinum(I) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124578263 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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